2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide 2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 324009-92-9
VCID: VC5067590
InChI: InChI=1S/C13H15ClN2O/c1-10-4-5-12(8-11(10)2)16(7-3-6-15)13(17)9-14/h4-5,8H,3,7,9H2,1-2H3
SMILES: CC1=C(C=C(C=C1)N(CCC#N)C(=O)CCl)C
Molecular Formula: C13H15ClN2O
Molecular Weight: 250.73

2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide

CAS No.: 324009-92-9

Cat. No.: VC5067590

Molecular Formula: C13H15ClN2O

Molecular Weight: 250.73

* For research use only. Not for human or veterinary use.

2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide - 324009-92-9

Specification

CAS No. 324009-92-9
Molecular Formula C13H15ClN2O
Molecular Weight 250.73
IUPAC Name 2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide
Standard InChI InChI=1S/C13H15ClN2O/c1-10-4-5-12(8-11(10)2)16(7-3-6-15)13(17)9-14/h4-5,8H,3,7,9H2,1-2H3
Standard InChI Key QJDWWNYLGUJMCH-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N(CCC#N)C(=O)CCl)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide, reflecting its substituents:

  • A chloroacetamide backbone (Cl-CH₂-CONH-).

  • A 2-cyanoethyl group (-CH₂-CH₂-CN) attached to the nitrogen.

  • A 3,4-dimethylphenyl ring (C₆H₃(CH₃)₂-3,4) as the aromatic substituent .

Its molecular formula, C₁₃H₁₅ClN₂O, corresponds to a molecular weight of 250.72 g/mol .

Structural Characterization

Key identifiers include:

  • InChI: InChI=1S/C13H15ClN2O/c1-10-4-5-12(8-11(10)2)16(7-3-6-15)13(17)9-14/h4-5,8H,3,7,9H2,1-2H3 .

  • InChIKey: QJDWWNYLGUJMCH-UHFFFAOYSA-N .

  • SMILES: CC1=C(C=C(C=C1)N(CCC#N)C(=O)CCl)C .

The dimethylphenyl group enhances lipophilicity, while the cyanoethyl moiety introduces polarity, balancing solubility in organic and aqueous media .

Table 1: Structural and Identifier Data

PropertyValueSource
CAS Number324009-92-9
Molecular FormulaC₁₃H₁₅ClN₂O
Molecular Weight250.72 g/mol
IUPAC Name2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide
Purity≥95%

Synthesis and Reactivity

Synthetic Pathways

While explicit synthesis protocols are scarce in published literature, the compound is likely synthesized through amide coupling between 2-chloroacetyl chloride and N-(2-cyanoethyl)-3,4-dimethylaniline. Such reactions typically employ bases like triethylamine to neutralize HCl byproducts .

Reactivity and Functionalization

The compound’s reactivity is dominated by three sites:

  • Chloroacetamide Core: The chlorine atom is susceptible to nucleophilic substitution (e.g., with amines or thiols), enabling the formation of secondary amides or thioesters .

  • Cyanoethyl Group: The nitrile (-C≡N) can undergo hydrolysis to carboxylic acids or reduction to amines, expanding functionalization options .

  • Dimethylphenyl Ring: Electron-donating methyl groups activate the aromatic ring for electrophilic substitution, facilitating further derivatization .

These features make it a flexible building block for constructing complex molecules, particularly in drug discovery .

Applications in Pharmaceutical and Agrochemical Research

Role in Medicinal Chemistry

As an intermediate, this compound has been utilized in the synthesis of:

  • Kinase Inhibitors: Chloroacetamides are common motifs in ATP-competitive kinase inhibitors due to their ability to form hydrogen bonds with kinase active sites .

  • Anticancer Agents: Derivatives featuring chloroacetamide groups have shown promise in targeting cysteine residues in oncoproteins .

Agrochemical Applications

In agrochemistry, its derivatives may serve as:

  • Herbicides: Chloroacetamides are known to inhibit very-long-chain fatty acid (VLCFA) synthesis in weeds .

  • Insect Growth Regulators: The cyanoethyl group could interfere with chitin biosynthesis in insects .

ApplicationMechanismTarget
Kinase InhibitionATP-binding site competitionCancer therapies
Herbicide ActivityVLCFA synthase inhibitionWeed control
Insect Growth RegulationChitin synthase disruptionPest management

Physical and Chemical Properties

Spectroscopic Profiles

While specific spectra (e.g., NMR, IR) are unavailable, analogs suggest:

  • ¹H NMR: Signals for methyl groups (~2.2 ppm), aromatic protons (~6.8–7.2 ppm), and chloroacetamide protons (~4.0 ppm) .

  • IR: Stretches for C=O (~1650 cm⁻¹), C≡N (~2250 cm⁻¹), and C-Cl (~750 cm⁻¹) .

Future Research Directions

Unexplored Synthetic Routes

  • Catalytic Asymmetric Synthesis: Developing enantioselective methods to access chiral derivatives for drug discovery.

  • Green Chemistry Approaches: Solvent-free or microwave-assisted synthesis to improve yield and sustainability .

Biological Screening

  • High-Throughput Assays: Testing derivatives against cancer cell lines or agricultural pathogens.

  • ADMET Profiling: Assessing absorption, distribution, and toxicity to identify lead compounds .

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